Schizandriside: A Technical Guide to its Natural Sources, Extraction, and Biosynthesis
Schizandriside: A Technical Guide to its Natural Sources, Extraction, and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Schizandriside, a bioactive lignan with significant therapeutic potential, has garnered increasing interest within the scientific community. This technical guide provides a comprehensive overview of the natural sources, plant origins, and quantitative distribution of schizandriside. It further details robust experimental protocols for its extraction, isolation, and quantification. Additionally, this document elucidates the biosynthetic pathway of schizandriside, offering insights into its formation within the plant kingdom. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in natural product chemistry, pharmacology, and drug development.
Natural Sources and Plant Origins of Schizandriside
Schizandriside is a dibenzocyclooctadiene lignan found in several plant species. The primary and most well-documented source is the genus Schisandra, with Schisandra chinensis (Turcz.) Baill., commonly known as the five-flavor berry, being a principal producer[1][2]. While the fruits of S. chinensis are the most commonly utilized part, other parts of the plant, including the stems, leaves, and roots, also contain a variety of lignans[3][4].
Beyond the Schisandra genus, schizandriside has been identified in other botanicals, expanding the potential sources for its isolation. These include:
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Saraca asoca (Roxb.) De Wilde : Commonly known as the Ashoka tree, the bark of this plant has been found to contain schizandriside among other lignan glycosides[5].
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Acer truncatum Bunge : The leaves of the Shantung maple have been reported to contain schizandriside[6].
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Litsea glutinosa (Lour.) C.B.Rob. : This evergreen tree, found in tropical and subtropical regions, is another confirmed source of schizandriside[7].
While the presence of schizandriside in these plants is established, the concentration can vary significantly depending on the plant part, geographical location, harvest time, and genetic strain.
Quantitative Data on Lignan Content
Quantitative data specifically for schizandriside across different plant sources and parts is limited in publicly available literature. However, extensive research has been conducted on the overall lignan profile of Schisandra chinensis, providing valuable context for the distribution of related compounds. The following tables summarize the available quantitative data for major lignans in S. chinensis.
Table 1: Lignan Content in Different Parts of Schisandra chinensis
| Plant Part | Major Lignans Detected | Concentration Range (mg/g dry weight) | Reference |
| Fruit | Schisandrin, Gomisin A, Schisantherin A | Schisandrin: 2.2 - 11.08Gomisin A: Data variesSchisantherin A: 2.26 - 6.36 | [8][9] |
| Stem | Deoxyschizandrin, γ-Schizandrin, Wuweizisu C, Gomisin N, Schizandrin | Data for individual lignans not specified | [3] |
| Leaf | Schisandrin, Gomisin A, Deoxyschisandrin, Schisandrin B, Gomisin G, Schisantherin | Total Lignans: Lower than fruits | [1] |
| Root | Gomisin D, Schisandrol B, Schisantherin C | Higher content of some lignans compared to fruits | [4][10] |
Table 2: Schizandriside Presence in Various Plant Sources
| Plant Species | Plant Part | Presence of Schizandriside | Reference |
| Schisandra chinensis | Fruit, Stem, Leaf, Root | Present | [1][3][4] |
| Saraca asoca | Bark | Present | [5] |
| Acer truncatum | Leaf | Present | [6] |
| Litsea glutinosa | Bark, Root, Leaf, Twig | Present | [7] |
Experimental Protocols
Extraction of Schizandriside
The extraction of schizandriside from plant material is a critical first step. The choice of method can significantly impact the yield and purity of the final extract. Both conventional and modern techniques are employed.
This method utilizes high-frequency sound waves to disrupt cell walls and enhance solvent penetration, leading to higher extraction efficiency and shorter extraction times.
Protocol:
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Sample Preparation: Air-dry the plant material (e.g., Schisandra chinensis fruits, Saraca asoca bark) and grind it into a fine powder (40-60 mesh).
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Solvent Selection: Use a suitable solvent such as methanol or ethanol (70-95%).
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Extraction Parameters:
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Solid-to-Liquid Ratio: 1:10 to 1:30 (g/mL).
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Ultrasonic Power: 100-250 W.
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Extraction Temperature: 40-60 °C.
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Extraction Time: 30-60 minutes.
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Procedure: a. Mix the powdered plant material with the extraction solvent in a flask. b. Place the flask in an ultrasonic bath or use a probe-type sonicator. c. Perform the extraction under the optimized conditions. d. After extraction, centrifuge the mixture at 4000 rpm for 15 minutes. e. Collect the supernatant. Repeat the extraction process on the residue 1-2 more times for exhaustive extraction. f. Combine the supernatants and concentrate under reduced pressure using a rotary evaporator.
Caption: Workflow for Ultrasonic-Assisted Extraction of Schizandriside.
Isolation and Purification of Schizandriside
Following extraction, the crude extract containing a mixture of compounds needs to be purified to isolate schizandriside. Column chromatography is a standard and effective technique for this purpose.
Protocol:
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Adsorbent Preparation: Prepare a slurry of silica gel (100-200 mesh) in a non-polar solvent (e.g., n-hexane or a mixture of n-hexane and ethyl acetate).
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Column Packing: Pack a glass column with the silica gel slurry.
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Sample Loading: Dissolve the concentrated crude extract in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.
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Elution: a. Begin elution with a non-polar solvent system (e.g., n-hexane:ethyl acetate, 9:1 v/v). b. Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate). c. Collect fractions of the eluate.
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Fraction Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC). Spot the fractions on a TLC plate and develop it in a suitable solvent system. Visualize the spots under UV light (254 nm). Fractions containing the compound of interest (schizandriside) will have a similar Rf value.
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Purification: Combine the fractions containing pure schizandriside and concentrate them. Further purification can be achieved by recrystallization or by using preparative High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for Isolation and Purification of Schizandriside.
Quantification of Schizandriside
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is the most common and reliable method for the quantification of schizandriside.
Protocol:
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Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm), a UV detector or a Mass Spectrometer (MS).
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Mobile Phase: A gradient elution is typically used. For example:
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Solvent A: Water with 0.1% formic acid.
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Solvent B: Acetonitrile or methanol.
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A typical gradient might start with a low percentage of Solvent B, which is gradually increased over the run time.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 25-30 °C.
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Detection:
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UV Detection: Wavelength set at approximately 254 nm.
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MS Detection: Electrospray ionization (ESI) in positive or negative ion mode, with Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher selectivity and sensitivity.
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Standard Preparation: Prepare a series of standard solutions of purified schizandriside of known concentrations to generate a calibration curve.
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Sample Preparation: Dissolve a precisely weighed amount of the extract or purified compound in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
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Quantification: Compare the peak area of schizandriside in the sample chromatogram with the calibration curve to determine its concentration.
Biosynthesis of Schizandriside
Schizandriside belongs to the dibenzocyclooctadiene class of lignans. Its biosynthesis originates from the phenylpropanoid pathway, a major route for the synthesis of a wide variety of plant secondary metabolites.
The key steps in the proposed biosynthetic pathway are:
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Phenylalanine to Coniferyl Alcohol: The pathway begins with the amino acid L-phenylalanine, which is converted through a series of enzymatic reactions to p-coumaroyl-CoA. This intermediate is then further processed to yield coniferyl alcohol, a key monolignol precursor.
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Oxidative Coupling of Monolignols: Two molecules of coniferyl alcohol undergo oxidative coupling to form pinoresinol. This reaction is mediated by laccases or peroxidases and is stereochemically controlled by dirigent proteins[8].
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Formation of the Dibenzocyclooctadiene Skeleton: Pinoresinol is then reduced to lariciresinol and subsequently to secoisolariciresinol. The central eight-membered ring characteristic of dibenzocyclooctadiene lignans is formed through intramolecular oxidative coupling of a dibenzylbutane lignan precursor.
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Tailoring Reactions: The core dibenzocyclooctadiene skeleton undergoes a series of tailoring reactions, including hydroxylations, methylations, and glycosylations, to produce the diverse range of lignans found in Schisandra species.
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Glycosylation: The final step in the biosynthesis of schizandriside is the attachment of a glucose molecule to the lignan aglycone, a reaction catalyzed by a glycosyltransferase.
Caption: Proposed Biosynthetic Pathway of Schizandriside.
Conclusion
Schizandriside is a promising natural product with a distribution across several plant families, most notably in the genus Schisandra. While quantitative data for schizandriside itself remains an area for further research, the established protocols for extraction, isolation, and quantification of related lignans provide a solid foundation for future studies. The elucidation of its biosynthetic pathway opens avenues for biotechnological production and metabolic engineering to enhance its yield. This technical guide serves as a foundational resource to facilitate further research and development of schizandriside for its potential therapeutic applications.
References
- 1. Current knowledge of Schisandra chinensis (Turcz.) Baill. (Chinese magnolia vine) as a medicinal plant species: a review on the bioactive components, pharmacological properties, analytical and biotechnological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of the Biological Activity and Structure–Property Relationships of the Main Compounds from Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Study on chemical constituents from Schisandra chinensis stem] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An analysis of the nutritional effects of Schisandra chinensis components based on mass spectrometry technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ethnomedicinal Uses, Phytochemistry, and Therapeutic Potentials of Litsea glutinosa (Lour.) C. B. Robinson: A Literature-Based Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potential of Schisandra chinensis (Turcz.) Baill. in Human Health and Nutrition: A Review of Current Knowledge and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chemical Constituents of the Roots of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
